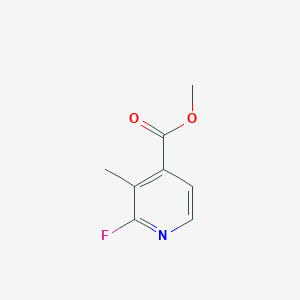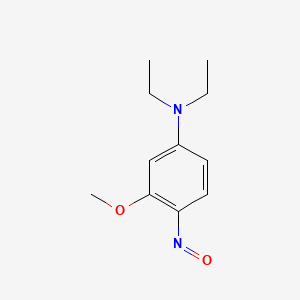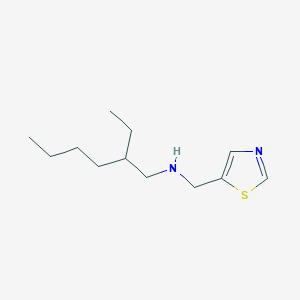![molecular formula C52H82S4Sn2 B12089693 [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of advanced materials and electronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Stannylation: The thiophene derivatives are then subjected to stannylation reactions to introduce the trimethylstannyl groups. This step is crucial for the subsequent coupling reactions.
Coupling Reactions: The final step involves coupling the stannylated thiophene derivatives with the benzothiol core using palladium-catalyzed cross-coupling reactions. This step requires precise control of reaction conditions, including temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the stannylation and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, particularly in the development of conjugated polymers and organic semiconductors.
Biology
In biological research, the compound’s derivatives are explored for their potential as bioactive molecules with applications in drug discovery and development.
Medicine
In medicine, the compound’s unique structural properties are investigated for their potential use in diagnostic imaging and therapeutic applications.
Industry
In the industrial sector, the compound is used in the production of high-performance electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound’s electron-rich thiophene rings and stannyl groups facilitate its incorporation into conjugated systems, enhancing the electronic properties of the resulting materials. This interaction is crucial for its applications in electronic devices, where it contributes to improved charge transport and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl: This compound is similar in structure but contains fluorine atoms, which can influence its electronic properties.
Poly[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version of the compound, used in the development of organic semiconductors.
Uniqueness
The uniqueness of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of stannyl groups and thiophene rings, which provide a balance of electronic properties and structural stability. This makes it particularly valuable in the development of high-performance materials for electronic applications.
Eigenschaften
Molekularformel |
C52H82S4Sn2 |
|---|---|
Molekulargewicht |
1072.9 g/mol |
IUPAC-Name |
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C46H64S4.6CH3.2Sn/c1-7-13-17-19-23-35-31-41(49-39(35)29-33(11-5)21-15-9-3)43-37-25-27-48-46(37)44(38-26-28-47-45(38)43)42-32-36(24-20-18-14-8-2)40(50-42)30-34(12-6)22-16-10-4;;;;;;;;/h25-26,31-34H,7-24,29-30H2,1-6H3;6*1H3;; |
InChI-Schlüssel |
XBCCYXWKGBBINH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)[Sn](C)(C)C)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)


![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

